molecular formula C9H13NO3 B2765709 2-叔丁基-5-甲基-噁唑-4-甲酸 CAS No. 355020-52-9

2-叔丁基-5-甲基-噁唑-4-甲酸

货号 B2765709
CAS 编号: 355020-52-9
分子量: 183.207
InChI 键: SNKBPTNVGBTRHT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid, also known as TBOA, is a potent glutamate transporter inhibitor that has been extensively studied in scientific research. TBOA has been found to have various applications in the field of neuroscience, particularly in the study of excitatory neurotransmission and synaptic plasticity.

科学研究应用

活化羧酸的掩蔽形式

恶唑类化合物,例如 2-叔丁基-5-甲基-恶唑-4-羧酸,可以作为活化羧酸的掩蔽形式。它们在与单线态氧反应后容易形成三酰胺,这一过程用于合成大环内酯类化合物,例如 Recifeiolide 和 Curvularin。这一特性在有机合成中得到利用,以从更简单的前体中创建复杂的分子 (Wasserman, Gambale, & Pulwer, 1981)

拟肽类折叠分子的构建模块

2-氧代-1,3-恶唑烷-4-羧酸衍生物用作构筑拟肽类折叠分子的构象受限构建模块。这些折叠分子表现出类似于聚(L-脯氨酸)n II 的螺旋构象,并通过分子内的氢键稳定。这种新颖的结构在包括药物设计和材料科学在内的各种应用中具有潜力 (Tomasini et al., 2003)

大环唑类肽的合成

合成了具有高光学纯度的 2-[1-[(叔丁氧羰基)氨基]乙基]-4-甲基恶唑-5-羧酸甲酯,展示了恶唑衍生物在手性选择性合成大环唑类肽中的潜力。该方法突出了恶唑化合物在肽和药物合成中的效用 (Magata et al., 2017)

具有生物活性的官能化恶唑

已经开发了由叔丁基异氰化物和炔羧酸合成的 2-炔基恶唑。这些官能化恶唑表现出生物活性,包括抗癌特性,展示了恶唑衍生物在药物化学中的相关性 (Cao et al., 2020)

光敏前药

研究了新的香豆素稠合恶唑作为羧酸基的光敏单元,使用丁酸作为模型化合物。该研究表明在光解后丁酸完全释放,表明了恶唑衍生物在光敏前药开发中的潜力 (Soares et al., 2017)

属性

IUPAC Name

2-tert-butyl-5-methyl-1,3-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-5-6(7(11)12)10-8(13-5)9(2,3)4/h1-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKBPTNVGBTRHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of methyl 2-tert-butyl-5-methyloxazole-4-carboxylate (44 mg, 0.22 mmol) and lithium hydroxide hydrate (47 mg, 1.1 mmol) in THF (1 mL) and water (1 mL) was stirred at room temperature for 19 hours. To the reaction was added 1 M HCl(aq) (1.1 mL, 1.1 mmol) and water, and the reaction was extracted with ethyl acetate. The combined extracts were washed with water, dried over sodium sulfate, and evaporated to give 2-tert-butyl-5-methyloxazole-4-carboxylic acid (40 mg, 98% yield) as a white solid. 1H NMR (400 MHz, CDCl3) δ 2.61 (s, 3H), 1.38 (s, 9H) ppm.
Quantity
44 mg
Type
reactant
Reaction Step One
Quantity
47 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。